3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)-
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Overview
Description
3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)- is a complex organic compound with the molecular formula C13H10N2OS2 and a molecular weight of 274.4 g/mol. This compound is characterized by the presence of a thiophene ring, a benzoyl group, and an amino group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)- typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the carbonitrile group. The amino and benzoyl groups are then added through subsequent reactions. Specific conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating biological pathways and leading to desired outcomes.
Comparison with Similar Compounds
Similar Compounds
Thiophene-3-carbonitrile: A simpler analog with a similar thiophene ring and carbonitrile group.
4-Amino-3-thiophenecarbonitrile: Another analog with an amino group attached to the thiophene ring.
5-Benzoyl-2-thiophenecarbonitrile: A compound with a benzoyl group attached to the thiophene ring.
Uniqueness
3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and distinguishes it from other similar molecules .
Properties
IUPAC Name |
4-amino-5-benzoyl-2-methylsulfanylthiophene-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS2/c1-17-13-9(7-14)10(15)12(18-13)11(16)8-5-3-2-4-6-8/h2-6H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBHTUZPSRFSMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(S1)C(=O)C2=CC=CC=C2)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356099 |
Source
|
Record name | 3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116171-03-0 |
Source
|
Record name | 3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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